Product packaging for Omeprazole-13C,D3 Sulfone N-Oxide(Cat. No.:)

Omeprazole-13C,D3 Sulfone N-Oxide

Cat. No.: B1165145
M. Wt: 381.43
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Description

Significance of Stable Isotope Incorporation in Pharmaceutical and Mechanistic Research

The use of stable, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), has become a cornerstone of pharmaceutical research. musechem.commetsol.com Incorporating these heavy isotopes into a drug molecule allows researchers to conduct detailed absorption, distribution, metabolism, and excretion (ADME) studies. musechem.comchemicalsknowledgehub.com These studies are fundamental to understanding a drug's lifecycle in the body, which is crucial for developing safe and effective medications. musechem.com

Stable isotope labeling offers several advantages:

Enhanced Precision in Analysis : Labeled compounds are used as internal standards in quantitative analyses, enabling precise measurement of drug and metabolite concentrations in complex biological matrices like blood and urine. cernobioscience.comnih.gov

Elucidation of Metabolic Pathways : By tracking the isotopic label, scientists can identify metabolites and map the biochemical transformations a drug undergoes. nih.govnih.gov This is vital for understanding a drug's mechanism of action and potential toxicity. nih.gov

Mechanistic Insights : Isotopic labeling helps in determining the mechanisms of chemical and enzymatic reactions by revealing which bonds are broken and formed during a transformation. slideshare.netnih.gov

Safety : Unlike radioactive isotopes, stable isotopes pose no radiation risk, making them ideal for use in clinical studies, including those involving vulnerable populations. metsol.com

The integration of stable isotopes accelerates the drug development process by providing early, detailed insights into a drug candidate's behavior. metsol.com

Table 1: Key Applications of Stable Isotope Labeling in Research

Application AreaDescriptionKey Isotopes UsedReferences
ADME StudiesInvestigating the Absorption, Distribution, Metabolism, and Excretion of a drug to understand its pharmacokinetic profile.¹⁴C (radioactive), ¹³C, ²H (D) musechem.comchemicalsknowledgehub.com
Metabolic Flux AnalysisQuantifying the rate of turnover of metabolites through a metabolic pathway to understand cellular physiology.¹³C, ¹⁵N cernobioscience.comnih.gov
Mechanistic ElucidationDetermining the step-by-step process of chemical and enzymatic reactions.²H (D), ¹³C, ¹⁸O slideshare.netnih.gov
Quantitative BioanalysisUsing labeled compounds as internal standards for highly accurate quantification of analytes in biological samples via mass spectrometry.²H (D), ¹³C, ¹⁵N cernobioscience.comrsc.org
ProteomicsQuantifying changes in protein abundance and investigating protein interactions and modifications.¹³C, ¹⁵N cernobioscience.comcreative-proteomics.com

Overview of Omeprazole (B731) and its Chemical Transformations in Research Contexts

Omeprazole is a proton pump inhibitor (PPI) widely used to reduce stomach acid production. bio-conferences.orgnih.gov It is a weak base that is chemically unstable in acidic environments. nih.gov In the body, omeprazole undergoes extensive metabolism, primarily in the liver, by the cytochrome P450 (CYP) enzyme system. pharmgkb.orgdrugbank.com

The two main enzymes responsible for its biotransformation are:

CYP2C19 : This enzyme is primarily responsible for converting omeprazole to its major metabolite, 5-hydroxyomeprazole. pharmgkb.orgdrugbank.com

CYP3A4 : This enzyme catalyzes the formation of omeprazole sulfone. pharmgkb.orgdrugbank.comresearchgate.net

Further oxidation can occur, leading to the formation of other metabolites. For instance, the pyridine (B92270) ring of omeprazole or its metabolites can be oxidized to form an N-oxide. caymanchem.com One such metabolite is Omeprazole Sulfone N-Oxide, which results from the oxidation of both the sulfide (B99878) group (to a sulfone) and the pyridine nitrogen (to an N-oxide). google.comnih.gov The identification of these various metabolites is crucial for a complete understanding of omeprazole's disposition in the body. bio-conferences.org

Rationale for Academic Research on Omeprazole-13C,D3 Sulfone N-Oxide as a Labeled Compound

The synthesis and use of this compound is driven by the need for a precise analytical standard in research. esschemco.com This specific isotopically labeled compound is a "heavy" version of the naturally occurring Omeprazole Sulfone N-Oxide metabolite. medchemexpress.commedchemexpress.com

The rationale for its use in academic and pharmaceutical research includes:

Internal Standard for Mass Spectrometry : In quantitative studies, a known amount of the labeled compound is added to a biological sample (e.g., plasma or urine). cernobioscience.com Because the labeled version is chemically identical to the unlabeled metabolite, it behaves the same way during sample extraction and analysis. nih.gov However, its higher mass (due to the ¹³C and three deuterium atoms) allows it to be distinguished by a mass spectrometer. nih.govrsc.org This allows for highly accurate quantification of the unlabeled metabolite, correcting for any sample loss during processing.

Metabolite Identification : The co-administration of labeled and unlabeled omeprazole can help researchers confidently identify novel or unexpected metabolites in complex biological samples. mdpi.comnih.gov By searching for mass spectral signals that show a characteristic mass shift corresponding to the isotopic label (in this case, +4 Da), scientists can pinpoint drug-related compounds amidst a sea of endogenous molecules. mdpi.comnih.gov

The dual labeling with both ¹³C and deuterium (D3) ensures a significant mass shift, which prevents spectral overlap with the natural isotopic distribution of the unlabeled compound, further enhancing analytical precision. cernobioscience.comesschemco.com

Table 2: Compound Properties

Compound NameMolecular FormulaMolar Mass (g/mol)CAS NumberReferences
OmeprazoleC₁₇H₁₉N₃O₃S345.4273590-58-6 drugbank.com
Omeprazole SulfoneC₁₇H₁₉N₃O₄S361.4295510-70-6 google.com
Omeprazole N-OxideC₁₇H₁₉N₃O₄S361.4176219-04-8 caymanchem.com
Omeprazole Sulfone N-OxideC₁₇H₁₉N₃O₅S377.42158812-85-2 nih.govnih.govchembk.com
This compoundC₁₆¹³CH₁₆D₃N₃O₅S381.43158812-85-2 (unlabeled) esschemco.com

Properties

Molecular Formula

C1613CH16D3N3O5S

Molecular Weight

381.43

Appearance

Purity:99.9% HPLC; 99% atom 13C, 99% atom DWhite solid

Synonyms

6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole-13c, d3;  2-[[(3,5-Dimethyl-4-methoxy-1-oxido-2-pyridyl)methyl]sulfonyl]-5-methoxybenzimidazole-13c, d3; 

Origin of Product

United States

Synthetic Strategies for Omeprazole 13c,d3 Sulfone N Oxide

Precursor Selection and Isotopic Labeling Approaches

The foundational step in the synthesis of Omeprazole-13C,D3 Sulfone N-Oxide is the strategic incorporation of Carbon-13 and Deuterium (B1214612) isotopes into the molecular framework. This is typically achieved by starting with isotopically labeled precursors or by introducing the labels at a key synthetic intermediate.

Methods for 13C Isotopic Enrichment

Carbon-13 labeling is a common technique in pharmaceutical research to trace the metabolic fate of a drug. musechem.comtaylorandfrancis.com For this compound, the ¹³C atom is incorporated into the benzimidazole (B57391) ring system. A common strategy involves using a ¹³C-labeled precursor during the construction of this heterocyclic core. For instance, a starting material like ¹³C-labeled thiocyanate (B1210189) can be utilized in the formation of the imidazole (B134444) ring, ensuring the specific placement of the isotope. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool to confirm the successful and accurate incorporation of ¹³C enrichment. nih.govnih.gov

Methods for Deuterium (D3) Incorporation

Deuterium labeling, particularly the introduction of a trideuteromethyl (CD₃) group, is often employed to enhance the metabolic stability of drugs by leveraging the kinetic isotope effect. nih.govchem-station.com In the synthesis of this compound, the D3 label is located on the methoxy (B1213986) group of the benzimidazole moiety. This is typically achieved by using a deuterated methylating agent, such as trideuteromethyl iodide (CD₃I) or deuterated methanol (B129727) (CD₃OD), to introduce the labeled methoxy group onto a precursor molecule. nih.govresearchgate.net Hydrogen isotope exchange (HIE) chemistry represents another advanced technique for the selective introduction of deuterium. acs.orgnih.gov The precise incorporation of the D3 label is crucial for its intended use in metabolic profiling studies. mdpi.com

Reaction Pathways and Mechanisms for Sulfone N-Oxide Formation

The formation of the sulfone and N-oxide moieties from the omeprazole (B731) sulfide (B99878) precursor involves sequential oxidation reactions. These transformations are often the final steps in the synthesis and can be challenging due to the potential for over-oxidation. sphinxsai.comscispace.comresearchgate.net

Oxidation Reactions Leading to Sulfone

The conversion of the sulfide linkage in the omeprazole precursor to a sulfone is an oxidation process. This transformation can be achieved using various oxidizing agents. google.com Common reagents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA). whiterose.ac.ukgoogle.com The reaction conditions, such as temperature and stoichiometry of the oxidizing agent, must be carefully controlled to favor the formation of the sulfone over the sulfoxide (B87167), which is the active form of omeprazole. nih.govresearchgate.net In some synthetic routes, the sulfone may be an undesired byproduct of the synthesis of omeprazole itself, resulting from over-oxidation. google.com

Oxidizing AgentTypical SolventKey Considerations
m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane, ChloroformStoichiometry must be carefully controlled to avoid stopping at the sulfoxide stage.
Hydrogen Peroxide (H₂O₂)Acetic Acid, MethanolOften used with a catalyst such as sodium tungstate (B81510) or ammonium (B1175870) molybdate.
Potassium Permanganate (KMnO₄)Acetone, WaterA strong oxidizing agent that can lead to side reactions if not carefully controlled.

N-Oxidation Pathways

The formation of the N-oxide on the pyridine (B92270) ring is another key oxidative step. Pyridine N-oxides are often synthesized by treating the corresponding pyridine with an oxidizing agent. wikipedia.orgscripps.eduorganic-chemistry.org Hydrogen peroxide in acetic acid is a common reagent for this transformation. whiterose.ac.uk The N-oxidation of the pyridine ring in the omeprazole structure can occur concurrently with or subsequent to the sulfone formation, depending on the chosen synthetic route and reaction conditions. The presence of the N-oxide functionality is a characteristic feature of this particular metabolite. scispace.comgoogle.com

Purification and Isolation Methodologies for Labeled Compounds

The final stage of the synthesis involves the purification and isolation of the target compound, this compound. Due to the presence of isotopic labels, standard analytical techniques are employed with consideration for the altered mass of the molecule. High-Performance Liquid Chromatography (HPLC) is a primary method for purification, allowing for the separation of the desired product from starting materials, reagents, and any side products. The purity of the final compound is typically assessed by HPLC and its identity confirmed by mass spectrometry (MS), which will show the expected mass shift due to the ¹³C and D3 labels, and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the location of the isotopic labels. mdpi.com

Isotopic Enrichment and Radiochemical/Chemical Purity Assessment

The synthesis of this compound requires precise control over isotopic incorporation to ensure high enrichment levels, which are critical for its use as an internal standard in metabolic studies or other quantitative analyses. The compound is labeled with one Carbon-13 (¹³C) atom and three Deuterium (D) atoms. The assessment of its purity involves a combination of chromatographic and spectroscopic techniques to confirm its chemical identity, isotopic enrichment, and the absence of impurities.

The chemical purity of this compound is primarily determined using High-Performance Liquid Chromatography (HPLC). Analysis of commercial batches demonstrates high chemical purity, often exceeding 99.5%. For instance, a certificate of analysis for one lot showed a purity of 99.8% as determined by HPLC, indicating the presence of minimal non-labeled or other chemical impurities esschemco.com.

Isotopic enrichment is a key parameter for isotopically labeled compounds. For this compound, the enrichment is typically specified for both the carbon-13 and deuterium labels. Commercially available standards report an atomic purity of 99% for ¹³C and 99% for deuterium esschemco.comesschemco.com. This high level of enrichment is crucial for applications that rely on mass spectrometry to distinguish the labeled compound from its unlabeled counterpart nih.govresearchgate.net.

The structural confirmation and purity are further assessed using various analytical methods:

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the labeled compound. Analysis shows a prominent peak at m/z = 382.15, corresponding to the [M+H]⁺ ion of this compound, which confirms the successful incorporation of the stable isotopes esschemco.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is employed to confirm the compound's structure. The resulting spectrum must conform to the expected structure of Omeprazole Sulfone N-Oxide, while also reflecting the isotopic labeling, for example, by the absence of signals corresponding to the deuterated positions esschemco.com.

While this compound is a stable isotope-labeled compound and not radioactive, the principles of purity assessment are analogous to those used for radiopharmaceuticals. Techniques like thin-layer chromatography (TLC) and HPLC are standard methods for determining the radiochemical purity (RCP) of radiolabeled compounds researchgate.netsums.ac.irnih.govsums.ac.ir. These methods separate the desired radiolabeled product from radioactive impurities nih.gov.

Table 1: Purity Specifications for this compound
ParameterSpecificationAnalytical MethodReference
Chemical Purity99.8%HPLC esschemco.comesschemco.com
¹³C Isotopic Enrichment99 atom %Mass Spectrometry esschemco.comesschemco.com
Deuterium Isotopic Enrichment99 atom %Mass Spectrometry esschemco.comesschemco.com
Molecular IdentityConforms to structure¹H-NMR, ESI-MS esschemco.com

Stereochemical Considerations in Chiral Synthesis

Omeprazole, the parent compound from which this compound is derived, is a chiral molecule. The chirality arises from a stereogenic center at the sulfur atom of the sulfoxide group whiterose.ac.uknih.gov. The two enantiomers are designated as (S)-Omeprazole (Esomeprazole) and (R)-Omeprazole banglajol.infoe3s-conferences.org. This inherent chirality in the precursor molecule introduces important stereochemical considerations in any synthesis, including that of its isotopically labeled derivatives. While the target compound, this compound, contains a sulfone group which is achiral, its synthesis originates from omeprazole or its sulfide precursor, where chirality is a key feature.

The synthesis of a single enantiomer of a chiral sulfoxide like Esomeprazole is a significant area of research and is typically achieved through two main strategies:

Asymmetric Synthesis: This approach involves the asymmetric oxidation of the prochiral sulfide precursor of omeprazole. This method creates the desired enantiomer in excess. A highly effective method utilizes a titanium-based catalytic system, often with a chiral ligand such as diethyl tartrate (DET) whiterose.ac.ukscispace.com. This process can achieve high enantioselectivity, producing the (S)-enantiomer with an enantiomeric excess (ee) greater than 94% scispace.com. Other methods for asymmetric oxidation include the use of bio-enzyme catalysis or chiral oxaziridine (B8769555) oxidation systems e3s-conferences.org.

Chiral Resolution: This strategy involves the separation of a racemic mixture of omeprazole enantiomers. Resolution can be accomplished through several techniques:

Diastereomeric Salt Formation: The racemic omeprazole is reacted with a chiral resolving agent, such as a chiral amine, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization google.com.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers banglajol.inforesearchgate.net. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the enantioseparation of omeprazole and its analogs researchgate.netresearchgate.netnih.gov. The mobile phase composition is optimized to achieve baseline separation of the (R)- and (S)-enantiomers banglajol.inforesearchgate.net.

The development of a single enantiomer drug, Esomeprazole, was driven by its different metabolic profile compared to the racemic mixture nih.gov. The (S)-enantiomer is metabolized more slowly, leading to higher bioavailability in most patients nih.gov. The analytical methods developed to separate and quantify the enantiomers are crucial for ensuring the enantiomeric purity of the final product banglajol.inforesearchgate.net.

Table 2: Examples of Chiral HPLC Methods for Omeprazole Enantiomer Separation
Chiral Stationary Phase (CSP)Mobile PhaseDetection WavelengthReference
Chiralcel OD-Hn-hexane / 2-propanol / acetic acid / triethylamine (B128534) (100:20:0.2:0.1, v/v)300 nm banglajol.info
Cellulose-SB phase0.2% ammonium hydroxide (B78521) in hexane-ethanol mixture (70:30, v/v)Not Specified (LC-MS/MS) nih.gov
Chiralpak IAPolar organic and normal-phase conditionsNot Specified researchgate.net
Randomly methylated β-CD (in Capillary Electrophoresis)Phosphate (B84403) buffer (pH 2.5)Not Specified researchgate.net

Analytical Methodologies for Detection and Quantification of Omeprazole 13c,d3 Sulfone N Oxide

Chromatographic Separation Techniques

Chromatography is essential for isolating Omeprazole-13C,D3 Sulfone N-Oxide from complex matrices such as plasma, urine, or brain tissue, as well as from other related metabolites. nih.gov The choice of technique depends on the required resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of omeprazole (B731) and its metabolites, including the sulfone derivative. researchgate.net Method development often focuses on optimizing the separation of the parent drug from its various related substances, such as omeprazole sulfone. researchgate.net

Typical HPLC methods employ reversed-phase columns, such as C8 or C18, to achieve separation. chromatographyonline.com The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov The pH of the aqueous phase is a critical parameter, with values around 7.6 to 7.8 often used to ensure good peak shape and resolution for omeprazole and its impurities. chromatographyonline.comnih.gov

For detection, UV spectrophotometry is commonly utilized. The chromophoric nature of the benzimidazole (B57391) ring system in the omeprazole structure allows for sensitive detection at specific wavelengths, typically around 280 nm or 302 nm. researchgate.netnih.gov A simple, rapid, and sensitive HPLC-UV method has been developed for the quantitation of omeprazole and its sulfone derivative using a column with hybrid particles and a mobile phase of methanol-phosphate buffer (pH 7.6) (40:60). researchgate.net

ParameterHPLC Conditions for Omeprazole and Related SubstancesSource(s)
Column C8, 125 mm x 4.6 mm, 5-µm chromatographyonline.com
Mobile Phase 27% Acetonitrile, 73% Disodium hydrogen phosphate solution (pH 7.6) chromatographyonline.com
Flow Rate 1.0 mL/min chromatographyonline.com
Detection UV researchgate.netchromatographyonline.com
Wavelength 280 nm or 302 nm researchgate.netnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and substantially shorter analysis times. These benefits are achieved by using columns packed with smaller particles (typically sub-2 µm). The development of UHPLC methods for omeprazole and its related substances often follows a Quality by Design (QbD) approach to ensure robustness. chromatographyonline.comnih.gov

UHPLC methods can effectively separate omeprazole from all its known impurities, including the sulfone metabolite. chromatographyonline.com A typical UHPLC method might use a core-shell column, such as a Poroshell C18, with a gradient elution system. nih.gov The mobile phase often consists of a phosphate buffer (e.g., 15 mM, pH 7.8) and acetonitrile. nih.gov The increased efficiency of UHPLC allows for a total run time of as little as 18 minutes while achieving excellent separation of all related substances. nih.gov

ParameterUHPLC Conditions for Omeprazole and Related SubstancesSource(s)
Column Poroshell EC C18 or Poroshell HPH, 100 mm x 3.0 mm, 2.7 µm nih.gov
Mobile Phase A 15 mM Phosphate buffer (pH 7.8) nih.gov
Mobile Phase B Acetonitrile nih.gov
Gradient Time 12 minutes nih.gov
Column Temp. 40°C nih.gov
Detection UV nih.gov
Wavelength 302 nm nih.gov

Omeprazole is a chiral molecule, existing as two enantiomers, (S)-omeprazole (esomeprazole) and (R)-omeprazole. researchgate.net Metabolism of omeprazole can be stereoselective, meaning the different enantiomers may produce metabolites at different rates. acs.orgacs.org While omeprazole sulfone itself is not chiral, its precursors are. If the N-oxide derivative introduces a new chiral center or if analysis of the precursor enantiomers is required, chiral chromatography becomes essential.

Chiral separation is typically achieved using specialized columns with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate), are highly effective for separating omeprazole enantiomers. nih.gov The mobile phase in chiral separations is often a non-aqueous mixture, such as hexane (B92381) and ethanol, sometimes with a small amount of an additive like ammonium (B1175870) hydroxide (B78521) to improve peak shape. nih.gov This technique allows for the baseline separation of the (R) and (S) enantiomers, which is crucial for studying stereoselective pharmacokinetics. nih.gov

Mass Spectrometry Coupling for Enhanced Selectivity and Sensitivity

Coupling liquid chromatography with mass spectrometry (MS) provides a powerful analytical tool that combines the separation capabilities of LC with the high selectivity and sensitivity of MS detection. This is particularly important for bioanalytical applications where analytes are present at very low concentrations in complex biological matrices. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for trace analysis of drug metabolites. nih.gov For this compound, an LC-MS/MS method would be developed to monitor specific mass transitions. In positive ion mode, the instrument would be set to detect the protonated molecular ion [M+H]+ of the analyte in the first quadrupole. This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and reduces chemical noise, allowing for very low limits of detection.

Method development involves optimizing the mobile phase composition to ensure efficient ionization in the MS source. nih.gov For omeprazole and its metabolites, a mobile phase containing a volatile acid like formic acid is often used to promote the formation of protonated molecules [M+H]+ in electrospray ionization (ESI). nih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for quantitative analysis that relies on the use of a stable isotope-labeled internal standard. This compound is designed specifically for this purpose. In this technique, a known amount of the labeled standard (this compound) is added to the sample containing the unlabeled analyte (omeprazole sulfone N-oxide) before any sample processing or extraction. nih.gov

The labeled internal standard is chemically identical to the analyte and therefore behaves identically during extraction, chromatography, and ionization. nih.gov However, it is distinguished by the mass spectrometer due to its higher mass (from the 13C and deuterium (B1214612) atoms). By measuring the ratio of the MS response of the analyte to the MS response of the internal standard, highly accurate and precise quantification can be achieved. This ratio corrects for any sample loss during workup and for any variations in instrument response, making IDMS an extremely robust and reliable quantitative technique. The use of a stable isotope-labeled version of the parent drug, D3-omeprazole, has been shown to be invaluable in identifying drug-related metabolites in complex samples. nih.gov

Ionization Techniques (e.g., ESI, APCI)

Mass spectrometry (MS) is the definitive method for the analysis of this compound, and the choice of ionization technique is crucial for achieving desired sensitivity and specificity.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is highly suitable for polar and thermally labile molecules like this compound. It typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation, which is ideal for quantitative analysis. In positive ion mode ESI-MS, Omeprazole-D3 Sulfone N-Oxide, a closely related compound, shows a distinct peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 381.14. esschemco.com This indicates that the molecule readily accepts a proton to form a stable ion for MS detection. For this compound, with a molecular weight of 381.43, the expected protonated molecule [M+H]⁺ would be observed at m/z 382.44. medchemexpress.comesschemco.com This technique is frequently used in liquid chromatography-mass spectrometry (LC-MS) methods for its compatibility with the mobile phases used in reversed-phase chromatography.

Atmospheric Pressure Chemical Ionization (APCI): While ESI is more common for this type of compound, APCI presents an alternative ionization source. APCI is generally suited for less polar molecules than ESI but can be effective. It involves a corona discharge to ionize the analyte, often leading to protonated molecules. The choice between ESI and APCI would depend on the specific matrix and the required sensitivity of the assay.

Electrophoretic Methods (e.g., CE-MS)

Electrophoretic methods, particularly when coupled with mass spectrometry, offer a powerful alternative to chromatography for the analysis of charged species.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): Capillary electrophoresis separates molecules based on their electrophoretic mobility in an electric field. This technique provides high separation efficiency and short analysis times. For omeprazole and its degradation products, CE methods have been developed using detectors like diode-array and ESI-ion trap-MS. researchgate.net A CE-ESI-MS method was successfully used to separate omeprazole from seven of its degradation products in under 6 minutes, demonstrating the technique's resolving power. researchgate.net While direct application on this compound is not explicitly detailed in the provided context, the established methods for the parent drug and its other metabolites confirm the feasibility and potential of CE-MS for its analysis, especially in complex matrices where high separation efficiency is required. researchgate.netresearchgate.net

Method Validation Parameters for Analytical Research (e.g., linearity, accuracy, precision, LOD, LOQ)

For any analytical method to be considered reliable for research, it must undergo rigorous validation. The key parameters are defined by international guidelines and ensure the method's performance.

Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. For omeprazole analysis using HPLC, excellent linearity has been demonstrated over wide concentration ranges, such as 0.39-800 µg/mL, with correlation coefficients (r²) greater than 0.999. nih.gov Similar linearity would be expected and required for methods quantifying this compound.

Accuracy: Accuracy reflects how close the measured value is to the true value. It is often assessed through recovery studies. For omeprazole methods, average recoveries are typically required to be within a range of 80% to 120%. ijpsm.comresearchgate.net Studies have reported accuracy for omeprazole assays with average recoveries around 99-101%. ijpsm.com

Precision: Precision measures the closeness of repeated measurements. It is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). Results are expressed as the relative standard deviation (%RSD), which should typically be less than 2%. ijpsm.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For a sensitive chiral HPLC method for omeprazole, the LLOD (lower limit of detection) and LLOQ were found to be 0.39 and 0.78 μg/mL, respectively. nih.gov

The table below summarizes typical validation parameters for analytical methods used for omeprazole, which are applicable targets for methods involving this compound.

ParameterTypical Value/RangeReference
Linearity Range 10 - 18 µg/mL researchgate.net
Correlation Coefficient (r²) > 0.997 nih.govresearchgate.net
Accuracy (% Recovery) 97.20% - 103.28% ijpsm.com
Precision (%RSD) < 2% ijpsm.comresearchgate.net
LOD 0.39 µg/mL nih.gov
LOQ 0.78 µg/mL nih.gov

Application as an Internal Standard in Research Matrices (e.g., in vitro biological samples, animal models, environmental samples)

The primary application of this compound is as an internal standard (IS) in quantitative bioanalytical methods. Stable isotope-labeled standards are considered the gold standard for mass spectrometry-based quantification because they have nearly identical chemical and physical properties to the analyte but a different mass. This allows them to co-elute with the analyte and experience similar matrix effects and ionization suppression/enhancement, leading to more accurate and precise quantification. medchemexpress.com

In Vitro Biological Samples: In metabolic studies using cell cultures or subcellular fractions like microsomes, this compound can be used as an IS to quantify the formation of its unlabeled analogue, Omeprazole Sulfone N-Oxide, providing insights into metabolic pathways.

Animal Models: The use of stable isotopes is particularly valuable in pharmacokinetic (PK) studies in animal models. For instance, a study investigating omeprazole metabolites in mouse brain and plasma utilized a stable isotope co-administration strategy. nih.gov In this approach, D3-omeprazole was administered alongside omeprazole to help distinguish drug-related metabolites from endogenous matrix components. nih.gov This methodology allowed for the successful identification of 17 metabolites, including omeprazole sulfone, in both plasma and brain homogenates. nih.gov this compound would be an ideal IS for quantifying the omeprazole sulfone N-oxide metabolite in such studies, correcting for any variability during sample preparation and analysis. nih.gov

Environmental Samples: While not a primary application, the analysis of pharmaceuticals in environmental samples (e.g., wastewater, river water) is a growing field. If the presence of omeprazole and its metabolites in the environment were to be investigated, this compound would serve as an excellent internal standard to ensure accurate quantification in these complex and often challenging matrices.

Mechanistic Studies and Biochemical Pathways in Vitro/pre Clinical Focus

Investigation of Formation Pathways of Sulfone N-Oxide from Omeprazole (B731) Derivatives

The formation of the sulfone N-oxide metabolite from omeprazole is a secondary metabolic event, occurring after the initial metabolism of the parent drug. Understanding these pathways is crucial for a complete picture of omeprazole's biotransformation.

In vitro studies using human liver microsomes have been instrumental in identifying the specific cytochrome P450 (CYP) enzymes responsible for the secondary metabolism of omeprazole. The formation of the pyridine-N-oxide omeprazole sulfone has been observed during the incubation of omeprazole sulfone with these microsomal systems. nih.gov

Research has pinpointed the CYP3A subfamily as the predominant enzyme group responsible for converting omeprazole sulfone into its sulfone N-oxide derivative. nih.gov While other CYP isoforms, such as those involved in S-mephenytoin hydroxylation, are dominant in forming the hydroxysulphone from omeprazole sulphone, the N-oxidation step is primarily mediated by CYP3A activities. nih.gov The kinetics of this transformation from omeprazole sulphone were found to be biphasic, which suggests that multiple CYP isoforms may be involved in the process. nih.gov

Table 1: Cytochrome P450 Involvement in Secondary Omeprazole Metabolism

Precursor Metabolite Secondary Metabolite Predominant CYP Isoform(s)
Omeprazole Sulphone Pyridine-N-Oxide Omeprazole Sulphone CYP3A Subfamily nih.gov
Omeprazole Sulphone Hydroxysulphone S-mephenytoin hydroxylase (high affinity) nih.gov

Beyond enzymatic action, omeprazole and its derivatives are susceptible to degradation under certain chemical conditions, which can lead to the formation of various products, including N-oxides. Omeprazole is known to be unstable in acidic environments, and it can also degrade under conditions of heat and humidity. researchgate.net While specific studies detailing the non-enzymatic formation of Omeprazole Sulfone N-Oxide are limited, the N-oxide of omeprazole itself is recognized as a potential impurity in commercial preparations of the drug. caymanchem.com This suggests that its formation can occur non-enzymatically during synthesis or storage. caymanchem.com The inherent stability characteristics of omeprazole are a known issue, with storage under accelerated conditions (e.g., 37°C and 80% relative humidity) leading to the formation of degradation products. google.com

Role as a Reference Compound in Metabolite Identification Studies

Omeprazole-13C,D3 Sulfone N-Oxide serves as a crucial reference material in pharmaceutical research and development. venkatasailifesciences.com As a stable isotope-labeled compound, it is used as an internal standard for the accurate quantification and identification of metabolites in various analytical methods. venkatasailifesciences.comlgcstandards.com

The use of stable isotope-labeled versions of a parent drug is a well-established method for identifying its metabolites in complex biological samples like plasma and brain tissue. nih.gov In one such approach, omeprazole and its deuterated stable isotope (D3-omeprazole) were administered together to mice. nih.gov The mass spectrometer was then programmed to search for pairs of signals with a mass difference of 3 Daltons (corresponding to the three deuterium (B1214612) atoms), allowing for the confident identification of drug-related metabolites from the background noise of endogenous materials. nih.gov This technique proved highly effective for discovering new metabolites in both brain and plasma samples. nih.gov The availability of characterized standards like this compound is essential for validating these findings and for use in quality control, method validation, and impurity profiling. venkatasailifesciences.comsynzeal.com

Isotope Effects in Reaction Kinetics and Mechanism Elucidation

The replacement of an atom with its isotope can sometimes lead to a change in the rate of a chemical reaction, an event known as the kinetic isotope effect (KIE). This effect is a powerful tool for elucidating reaction mechanisms. ias.ac.in While specific studies detailing the KIE of this compound were not identified, the principle of using isotopes to probe mechanisms is highly relevant.

By strategically placing isotopic labels (like ¹³C or D) on a molecule, researchers can track the movement and transformation of specific atoms throughout a reaction. ias.ac.in If the labeled atom is involved in a bond-breaking or bond-forming step in the rate-determining stage of the reaction, a KIE is often observed. ias.ac.in In the context of drug metabolism, this can help determine, for example, whether a C-H bond is broken in the rate-limiting step of an enzymatic reaction. The use of D3-omeprazole to trace metabolic pathways is a direct application of this principle, where the isotope acts as a stable marker to elucidate the transformation process, even if the kinetic effect itself is not the primary focus. nih.govias.ac.in

Application in Metabolic Flux Analysis in Controlled Systems

Metabolic flux analysis aims to quantify the rates of metabolic reactions within a biological system. Stable isotope-labeled compounds like this compound are ideal tracers for such studies.

A practical application of this concept is seen in studies where a stable isotope-labeled drug is co-administered with its unlabeled counterpart to trace metabolite formation in vivo. nih.gov By analyzing plasma and tissue samples over time with liquid chromatography-mass spectrometry (LC-MS), researchers can identify metabolites and gain insights into their formation rates and distribution. nih.gov In a study involving D3-omeprazole in mice, this approach allowed for the identification of seventeen different metabolites and revealed that the metabolic profile differed depending on the administration route and the biological matrix (brain vs. plasma). nih.gov This type of study provides a dynamic view of the metabolic pathways and represents a form of metabolic flux analysis in a controlled, preclinical setting.

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
Omeprazole
Omeprazole Sulfone
Hydroxyomeprazole
Hydroxysulphone
Pyridine-N-Oxide Omeprazole Sulfone
5-O-desmethylomeprazole
Omeprazole Pyridone
S-mephenytoin

Stability and Degradation Profiling Chemical and Environmental Focus

Forced Degradation Studies (e.g., acidic, basic, oxidative, photolytic conditions for chemical stability)

Forced degradation studies are crucial for identifying the potential degradation products and understanding the intrinsic stability of a drug molecule. Omeprazole (B731) has been subjected to a variety of stress conditions as per the International Council for Harmonisation (ICH) guidelines. rsc.org

Under acidic conditions , omeprazole demonstrates significant instability. waters.com Studies have shown a high percentage of degradation in acidic media, with one study reporting as much as 61.64% degradation. amazonaws.comjournaljpri.com This rapid degradation under low pH is a well-documented characteristic of omeprazole. waters.comnih.gov

In basic conditions , omeprazole shows milder degradation compared to acidic environments. amazonaws.comjournaljpri.com The degradation rate is considerably lower, with one study noting a 4.29% degradation. amazonaws.comjournaljpri.com

Oxidative stress , typically induced by hydrogen peroxide, also leads to the degradation of omeprazole. amazonaws.comjournaljpri.com The extent of degradation under oxidative conditions has been reported to be around 26.38%. amazonaws.comjournaljpri.com The sulfur atom in the sulfoxide (B87167) bridge is susceptible to oxidation, leading to the formation of sulfone derivatives. researchgate.net

Photolytic degradation is another significant factor affecting omeprazole's stability. The compound is sensitive to light, and exposure to light can accelerate its degradation. farmaciajournal.comresearchgate.net Studies have shown that omeprazole degrades completely after 43 hours in water when exposed to a solar simulator. unina.it

Thermal degradation also contributes to the breakdown of omeprazole, with a reported degradation of 4.32% under dry heat conditions. amazonaws.comjournaljpri.com

Table 1: Summary of Omeprazole Forced Degradation Studies

Stress Condition Degradation (%) Reference(s)
Acidic Hydrolysis 61.64% amazonaws.comjournaljpri.com
Basic Hydrolysis 4.29% amazonaws.comjournaljpri.com
Oxidative (3% H2O2) 26.38% amazonaws.comjournaljpri.com

Identification of Degradation Products and Impurity Profiling Related to N-Oxide Formation

Forced degradation studies have led to the identification of several degradation products of omeprazole. rsc.orgresearchgate.net High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a key technique for separating and identifying these impurities. waters.com

Among the various degradation products, the formation of Omeprazole Sulfone and Omeprazole N-Oxide is of particular interest. waters.com These two compounds are isobaric, meaning they have the same nominal mass, which can make their identification challenging without high-resolution mass spectrometry. waters.com The formation of N-oxides is a known metabolic and degradation pathway for compounds containing a pyridine (B92270) ring.

Other identified degradation products include sulfides, benzimidazolones, dianilines, and pyridines. researchgate.net Under acidic conditions, rearranged monomers and various dimer species have also been identified. nih.govgcu.ac.uk One comprehensive study identified a total of sixteen degradation products under various stress conditions. rsc.org

Table 2: Known Degradation Products and Structurally Related Compounds of Omeprazole

Compound Mass (m/z) Reference(s)
5-methoxy-2-benzimidazole-2-thiol 181.2 waters.com
Omeprazole Related Compound F 312.36 waters.com
Omeprazole Related Compound G 312.36 waters.com
Omeprazole 346.4 waters.com
Omeprazole N-Oxide 362.42 waters.com
Omeprazole Sulfone 362.42 waters.com
Omeprazole Sulphide 330.4 waters.com

Mechanistic Pathways of Chemical Degradation leading to Omeprazole Sulfone N-Oxide

The chemical degradation of omeprazole to its sulfone and N-oxide derivatives involves specific reaction pathways. The formation of Omeprazole Sulfone is a result of the oxidation of the sulfoxide group. The reaction of the thioether precursor of omeprazole with an oxidizing agent like hydrogen peroxide first yields the sulfoxide (omeprazole), and further oxidation produces the sulfone. researchgate.net

The formation of the N-oxide occurs at the pyridine nitrogen atom. This is a common metabolic and degradation pathway for pyridine-containing compounds. The combination of both oxidation at the sulfur atom and the pyridine nitrogen leads to the formation of Omeprazole Sulfone N-Oxide .

Under acidic conditions, the degradation mechanism of omeprazole is more complex. It involves a rearrangement where the pyridine ring can undergo nucleophilic attack on the benzimidazole (B57391) ring. researchgate.net This can lead to the formation of various monomeric and dimeric degradation products. nih.govgcu.ac.uk

Stability Assessment in Analytical Reference Standards

The stability of analytical reference standards is paramount for accurate quantitative analysis. Omeprazole reference standards are known to be sensitive to heat, humidity, and light. farmaciajournal.comresearchgate.net

For analytical purposes, stock solutions of omeprazole are often prepared in methanol (B129727) and stored at low temperatures (e.g., +4°C) and protected from light, where they can be stable for up to two months. farmaciajournal.com Long-term storage of omeprazole reference standards is recommended at controlled room temperature, with a stated stability of at least one year under these conditions. schd-shimadzu.com

Given the instability of omeprazole, particularly in solution, proper handling and storage of reference standards, including isotopically labeled versions like Omeprazole-13C,D3 Sulfone N-Oxide, are crucial to ensure their integrity and the accuracy of analytical results.

Environmental Fate and Transformation Product Identification in Water Systems

The widespread use of omeprazole has led to concerns about its environmental fate and the potential impact of its transformation products. nih.gov While omeprazole itself is not frequently detected in environmental water samples, its metabolites and transformation products are more persistent. nih.govnih.gov

Studies have shown that omeprazole degrades in the aquatic environment through processes like hydrolysis and photodegradation. researchgate.netnih.gov The degradation is accelerated in acidic conditions and by sunlight. unina.itresearchgate.net In one study, seven transformation products were identified from the photodegradation of omeprazole in various water matrices. nih.gov

The presence of omeprazole and its degradation products in wastewater treatment plant effluents highlights the need to understand their environmental behavior. nih.govnih.gov The transformation products formed can sometimes be more persistent or have different toxicological profiles than the parent compound. unina.it Therefore, monitoring for these transformation products, including sulfone and N-oxide derivatives, is important for a comprehensive environmental risk assessment. nih.gov

Advanced Research Applications and Future Directions

Utilization in Drug Discovery and Development

Stable isotope-labeled compounds like Omeprazole-13C,D3 Sulfone N-Oxide are crucial tools in the drug discovery and development pipeline. medchemexpress.commedchemexpress.com Their primary application lies in their use as internal standards for quantitative bioanalysis. The incorporation of carbon-13 and deuterium (B1214612) atoms results in a molecule with a higher mass than its unlabeled counterpart, allowing for clear differentiation in mass spectrometry-based assays. medchemexpress.comnih.gov This is essential for accurately measuring the concentration of the unlabeled drug or its metabolites in complex biological matrices such as plasma and tissue. nih.gov

The use of a stable isotope-labeled internal standard that is structurally almost identical to the analyte of interest helps to minimize variations in sample preparation and instrument response, leading to more precise and accurate pharmacokinetic data. medchemexpress.com The deuterium substitution, in particular, has been noted for its potential to influence the pharmacokinetic and metabolic profiles of drug candidates, a field of study known as "deuteration." medchemexpress.commedchemexpress.com

ApplicationDescriptionBenefit
Internal Standard Used in mass spectrometry to quantify unlabeled omeprazole (B731) sulfone N-oxide.Improves accuracy and precision of pharmacokinetic studies.
Metabolite Identification Co-administration with unlabeled omeprazole helps to identify drug-derived metabolites. nih.govFacilitates the characterization of metabolic pathways. nih.gov
Tracer Studies Used to trace the metabolic fate of omeprazole in biological systems. medchemexpress.commedchemexpress.comProvides insights into drug distribution, metabolism, and excretion.

Potential as a Biochemical Probe for Enzyme Activity

While direct studies on this compound as a biochemical probe for specific enzyme activities are not extensively documented in publicly available literature, its structural relationship to omeprazole suggests potential applications in this area. Omeprazole itself is known to inhibit the gastric H+/K+-ATPase enzyme. sphinxsai.comresearchgate.net The metabolism of omeprazole to its sulfone and N-oxide derivatives involves cytochrome P450 (CYP) enzymes.

Therefore, isotopically labeled versions of these metabolites could theoretically be used to:

Investigate CYP enzyme kinetics and mechanisms: By tracking the formation of the labeled sulfone N-oxide from labeled omeprazole, researchers could gain insights into the specific CYP isozymes involved and their reaction kinetics.

Probe for competitive inhibition: The labeled compound could be used in competition assays to identify other compounds that are metabolized by the same enzymes.

Integration with Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems. nih.govmdpi.com Metabolomics, a key discipline within systems biology, focuses on the comprehensive analysis of all metabolites in a biological sample. nih.govmdpi.com In this context, this compound serves as an excellent metabolomics reference standard. medchemexpress.com

The use of stable isotope-labeled standards is critical for:

Accurate quantification of metabolites: As in pharmacokinetic studies, these standards correct for analytical variability.

Metabolic flux analysis: By introducing a labeled compound into a biological system, researchers can trace its path through various metabolic pathways, providing a dynamic view of cellular metabolism. medchemexpress.com

Building robust metabolic models: Accurate quantitative data obtained using labeled standards are essential for the development and validation of computational models of metabolic networks. nih.gov

Emerging Analytical Technologies for Labeled Compounds

The utility of this compound is intrinsically linked to the analytical technologies capable of detecting and quantifying it. Advances in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are continually enhancing the applications of isotopically labeled compounds. medchemexpress.commdpi.com

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QTOF) mass spectrometers allow for the precise mass measurement of the labeled compound and its fragments, aiding in its unambiguous identification in complex mixtures. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for separating and detecting metabolites in biological samples. nih.govresearchgate.net The use of stable isotope-labeled standards in LC-MS assays is a well-established method for metabolite identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS is more sensitive, NMR can provide detailed structural information and is capable of detecting various magnetic isotopes like 1H, 13C, and 15N. mdpi.com It is particularly useful for studying intact tissues and organs. mdpi.com

Unexplored Chemical Reactivity and Derivatization Studies

The chemical reactivity of this compound itself is an area with limited specific research. However, the synthesis of omeprazole and its impurities, including the sulfone and N-oxide forms, has been a subject of study. sphinxsai.comresearchgate.netwhiterose.ac.uk These synthetic processes often involve oxidation reactions. sphinxsai.comresearchgate.net

Future research could explore:

Novel synthetic routes: Developing more efficient or stereoselective methods for the synthesis of this compound.

Derivatization for enhanced analysis: Chemical modification of the molecule could be explored to improve its ionization efficiency in mass spectrometry or to introduce a fluorescent tag for optical detection methods.

Probing for new chemical reactions: The unique electronic properties conferred by the sulfone and N-oxide groups might lead to undiscovered chemical reactivity under specific conditions.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Omeprazole-13C,D3 Sulfone N-Oxide and its impurities in pharmacokinetic studies?

  • Answer : Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is widely used. The European Pharmacopoeia 6.0 outlines purity criteria for omeprazole derivatives, including sulfone N-oxides, using UV detection at 280 nm with a C18 column and gradient elution (methanol/ammonium acetate buffer) . Isotope dilution mass spectrometry (IDMS) is recommended for precise quantification of labeled analogs like this compound, leveraging its isotopic enrichment (e.g., 98 atom% D) to distinguish it from unlabeled metabolites .

Q. How can researchers differentiate this compound from structural analogs during synthesis?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. The compound’s structure includes a sulfone group (SO₂) and an N-oxide moiety (N→O) on the pyridine ring. Key NMR signals include a singlet for the 3,5-dimethylpyridine protons (δ 2.1–2.3 ppm) and distinct splitting patterns for the ¹³C-labeled methoxy groups . High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H]+ at m/z 388.12 (accounting for ¹³C and D substitutions) .

Q. What are the primary sources of impurities in this compound, and how are they controlled?

  • Answer : Common impurities include omeprazole sulfone (lacking N-oxide), desmethyl derivatives, and residual solvents. The USP Pharmacopeial Forum specifies limits for related compounds (e.g., ≤0.5% for any individual impurity) using HPLC with reference standards like USP Omeprazole Related Compound A RS (sulfone derivative) . Accelerated stability studies (40°C/75% RH) are recommended to monitor degradation pathways, particularly oxidation of the sulfoxide group .

Advanced Research Questions

Q. What experimental designs are optimal for studying the metabolic stability of this compound in hepatic models?

  • Answer : Use primary human hepatocytes or HepG2 cells incubated with the compound (1–100 µM) under oxygenated conditions. Monitor time-dependent formation of 5-O-desmethyl and sulfide metabolites via LC-MS/MS. Isotopic labeling enables tracking of metabolic shifts; for example, deuterium substitution at the benzimidazole ring reduces hydrogen/deuterium exchange artifacts . Include CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify enzyme-specific pathways .

Q. How does the N-oxide moiety influence the mutagenic potential of this compound compared to non-oxidized analogs?

  • Answer : Aromatic N-oxides are flagged in structure–activity relationship (SAR) analyses for potential mutagenicity via DNA intercalation or redox cycling. In silico tools (e.g., DEREK Nexus) and Ames tests (TA98 and TA100 strains ± S9 activation) are critical. Proprietary data from pharmaceutical databases suggest that sulfone N-oxides exhibit lower mutagenicity than sulfoxides due to reduced electrophilicity . However, isotopic labeling (¹³C/D) does not alter toxicity profiles .

Q. What transporter-independent mechanisms govern the cellular uptake of this compound in polarized epithelia?

  • Answer : Studies on sorafenib N-oxide (a structurally similar compound) reveal that uptake in HepG2 and HEK293 cells is independent of OCT1 transporters, suggesting passive diffusion or alternative carriers like OATP1B1 . For this compound, conduct bidirectional permeability assays (Caco-2 monolayers) with/without transporter inhibitors. Isotopic labeling aids in distinguishing parent compound from intracellular metabolites during LC-MS analysis .

Methodological Considerations

Q. How should researchers validate the isotopic purity of this compound in tracer studies?

  • Answer : Use Fourier-transform infrared spectroscopy (FTIR) to confirm deuterium incorporation (C-D stretching at 2100–2300 cm⁻¹) and elemental analysis for ¹³C enrichment. Isotope ratio mass spectrometry (IRMS) is required to verify minimum isotopic purity (e.g., ≥95% for ¹³C and ≥98% for D) . Cross-validate with synthetic controls (e.g., non-labeled omeprazole sulfone N-oxide) to rule out isotopic dilution .

Q. What strategies mitigate oxidation artifacts during sample preparation for this compound?

  • Answer : Store samples at –80°C in amber vials with antioxidants (e.g., 0.1% ascorbic acid). Use inert atmospheres (N₂) during lyophilization. For LC-MS, mobile phases should contain 0.1% formic acid to stabilize the N-oxide moiety. Artifact formation (e.g., sulfone-to-sulfoxide reversion) is minimized by avoiding high-temperature extraction .

Data Contradictions and Resolutions

Q. Why do some studies report conflicting data on the stability of sulfone N-oxides in plasma?

  • Answer : Variations arise from differences in plasma protein binding (e.g., albumin vs. α1-acid glycoprotein) and incubation conditions (pH, temperature). A 2015 study on sorafenib N-oxide demonstrated that plasma stability assays conducted at 37°C vs. 4°C yield half-life discrepancies of >50% . For this compound, pre-treat plasma with protease inhibitors and use isotopically labeled internal standards to normalize recovery rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.